Cas no 2092613-45-9 (2-Bromo-3-chloro-5-nitrobenzaldehyde)
2-Bromo-3-chloro-5-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-chloro-5-nitrobenzaldehyde
- Z2755934481
- Benzaldehyde, 2-bromo-3-chloro-5-nitro-
- 2-Bromo-3-chloro-5-nitrobenzaldehyde
-
- Inchi: 1S/C7H3BrClNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-3H
- InChI Key: TWAPFNAJSBLZKQ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C=O)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 262.89848 g/mol
- Monoisotopic Mass: 262.89848 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.9
- Molecular Weight: 264.46
2-Bromo-3-chloro-5-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37462511-0.05g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 0.05g |
$118.0 | 2025-03-16 | |
| Enamine | EN300-37462511-0.1g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 0.1g |
$176.0 | 2025-03-16 | |
| Enamine | EN300-37462511-0.25g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 0.25g |
$252.0 | 2025-03-16 | |
| Enamine | EN300-37462511-0.5g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 0.5g |
$457.0 | 2025-03-16 | |
| Enamine | EN300-37462511-1.0g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 1.0g |
$584.0 | 2025-03-16 | |
| Enamine | EN300-37462511-2.5g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 2.5g |
$1147.0 | 2025-03-16 | |
| Enamine | EN300-37462511-5.0g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 5.0g |
$1695.0 | 2025-03-16 | |
| Enamine | EN300-37462511-10.0g |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95.0% | 10.0g |
$2516.0 | 2025-03-16 | |
| 1PlusChem | 1P028SGO-50mg |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95% | 50mg |
$202.00 | 2023-12-19 | |
| 1PlusChem | 1P028SGO-100mg |
2-bromo-3-chloro-5-nitrobenzaldehyde |
2092613-45-9 | 95% | 100mg |
$272.00 | 2023-12-19 |
2-Bromo-3-chloro-5-nitrobenzaldehyde Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Bromo-3-chloro-5-nitrobenzaldehyde
Professional Introduction to 2-Bromo-3-chloro-5-nitrobenzaldehyde (CAS No. 2092613-45-9)
2-Bromo-3-chloro-5-nitrobenzaldehyde, with the chemical formula C₇H₃BrClNO₄, is a highly versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 2092613-45-9, has garnered significant attention in recent years due to its utility in the development of novel agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structural features—comprising a benzaldehyde core substituted with bromine, chlorine, and a nitro group—make it a valuable building block for further functionalization and derivatization.
The significance of 2-Bromo-3-chloro-5-nitrobenzaldehyde lies in its ability to serve as a precursor for a wide range of pharmacologically active compounds. In particular, its halogenated nitro aromatic system provides multiple sites for selective reactions, enabling the synthesis of complex molecules with tailored biological activities. Recent advancements in medicinal chemistry have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The compound’s reactivity allows for the introduction of various functional groups, making it an indispensable tool in synthetic organic chemistry.
One of the most compelling applications of 2-Bromo-3-chloro-5-nitrobenzaldehyde is in the synthesis of heterocyclic compounds, which are fundamental to many modern drugs. Researchers have leveraged its structural framework to create derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating substituted pyrimidines and pyrazoles, which are known for their therapeutic potential. The nitro group, in particular, can be reduced to an amine or converted into other functional moieties, further expanding its synthetic utility.
In the realm of agrochemicals, 2-Bromo-3-chloro-5-nitrobenzaldehyde has been explored as a key intermediate in the production of advanced pesticides and herbicides. Its ability to undergo cross-coupling reactions with various organometallic reagents allows for the construction of complex molecular architectures. These derivatives exhibit improved efficacy against pests while maintaining environmental safety profiles. The growing demand for sustainable agrochemicals has driven interest in optimizing synthetic routes involving this compound.
The pharmaceutical industry has also embraced 2-Bromo-3-chloro-5-nitrobenzaldehyde for its role in drug discovery and development. Its incorporation into lead compounds has led to the identification of novel therapeutic agents with promising preclinical results. For example, researchers have utilized it to synthesize small-molecule inhibitors targeting cancer-related pathways. The compound’s versatility enables chemists to explore diverse structural modifications, facilitating the identification of molecules with optimized pharmacokinetic properties.
From a synthetic chemistry perspective, 2-Bromo-3-chloro-5-nitrobenzaldehyde exemplifies the importance of functionalized aromatic compounds in modern drug design. Its reactivity profile allows for efficient transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed hydrogenation. These reactions are pivotal in constructing biaryl structures and amine derivatives, which are prevalent in many successful drugs on the market today. The compound’s adaptability ensures its continued relevance in both academic research and industrial applications.
Recent studies have further underscored the potential of 2-Bromo-3-chloro-5-nitrobenzaldehyde by demonstrating its role in green chemistry initiatives. Efforts to develop more sustainable synthetic methodologies have focused on minimizing waste and reducing hazardous byproducts. Innovations such as flow chemistry and catalytic processes have been applied to enhance the efficiency of reactions involving this intermediate. These advancements not only improve yield but also align with global efforts to promote environmentally responsible chemical manufacturing.
The future prospects for 2-Bromo-3-chloro-5-nitrobenzaldehyde are promising, given its broad applicability across multiple industries. As research continues to uncover new synthetic possibilities and therapeutic applications, this compound is poised to remain a cornerstone of modern chemical synthesis. Its unique combination of reactivity and structural features ensures that it will continue to inspire innovation in both academic laboratories and industrial settings.
In conclusion,2-Bromo-3-chloro-5-nitrobenzaldehyde (CAS No. 2092613-45-9) represents a critical component in contemporary chemical research and industrial applications. Its versatility as a synthetic intermediate underscores its importance in pharmaceuticals, agrochemicals, and specialty chemicals alike. As new methodologies emerge and demand for tailored molecular solutions grows,2-Bromo-3-chloro-5-nitrobenzaldehyde will undoubtedly play a pivotal role in shaping the future of chemical innovation.
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